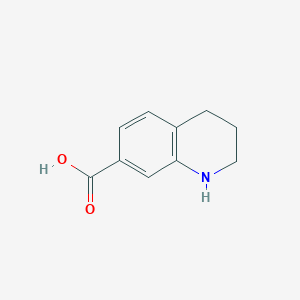

tert-Butyl (3,4-diaminophenyl)carbamate

Übersicht

Beschreibung

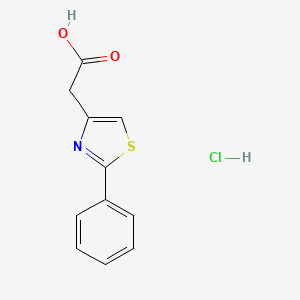

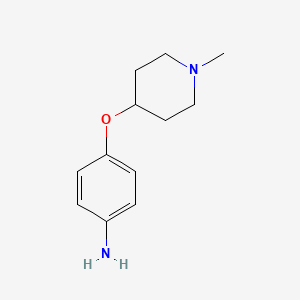

“tert-Butyl (3,4-diaminophenyl)carbamate” is a chemical compound with the molecular formula C11H17N3O2 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 2 primary amine(s) (aromatic) .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (3,4-diaminophenyl)carbamate” includes a carbamate group attached to a tert-butyl group and a 3,4-diaminophenyl group . The molecule has a total of 33 bonds .Wissenschaftliche Forschungsanwendungen

Interplay of Strong and Weak Hydrogen Bonds

Research on carbamate derivatives, including structures similar to tert-Butyl (3,4-diaminophenyl)carbamate, has revealed their ability to form complex molecular architectures through strong and weak hydrogen bonds. These interactions are crucial for understanding the assembly of molecules in crystalline forms, which is essential for designing materials with specific properties (Das et al., 2016).

Electrochromic Materials

Studies on aramids incorporating tert-butyl carbazole units indicate potential applications in electrochromic devices. These materials show promising thermal stability, reversible electrochemical oxidation, and electrochromic behaviors, making them suitable for applications in smart windows and displays (Hsiao et al., 2014).

Photocatalytic Applications

The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates a novel pathway for constructing complex molecules like 3-aminochromones under mild conditions. This method could be pivotal for synthesizing bioactive compounds and materials with specific functional groups (Wang et al., 2022).

Hydrogenation Methodologies

Research into the directed hydrogenation of carbamate-protected cyclopentenes has yielded methodologies to produce specific diastereomers of cyclopentanecarboxylic acid derivatives. This precision in chemical synthesis is vital for the development of pharmaceuticals and complex organic molecules (Smith et al., 2001).

Advanced Polymer Materials

The synthesis and characterization of polyimides derived from diamines, including tert-butyl substituted variants, have shown enhanced solubility and thermal stability. These polymers' properties make them suitable for high-performance applications in electronics, aerospace, and beyond (Li et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3,4-diaminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXNVNKACXWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584174 | |

| Record name | tert-Butyl (3,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3,4-diaminophenyl)carbamate | |

CAS RN |

937372-03-7 | |

| Record name | tert-Butyl (3,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)